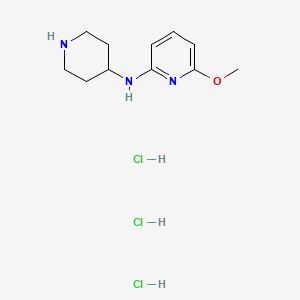

6-Méthoxy-N-(pipéridin-4-yl)pyridin-2-amine trichlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C11H20Cl3N3O. It is a derivative of pyridine and piperidine, which are both significant in the field of medicinal chemistry due to their presence in various pharmacologically active compounds .

Applications De Recherche Scientifique

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is employed in studies related to neurotransmitter receptors and ion channels.

Industrial Applications: It is used in the development of new materials and catalysts

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting they may interfere with the biochemical pathways of this bacterium.

Pharmacokinetics

The compound’s molecular weight is316.66 , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .

Méthodes De Préparation

The synthesis of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.

Methoxylation: The methoxy group is added to the pyridine ring through electrophilic aromatic substitution.

Formation of the Trihydrochloride Salt: The final compound is converted into its trihydrochloride form by treatment with hydrochloric acid

Analyse Des Réactions Chimiques

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into its amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amines and pyridine derivatives

Comparaison Avec Des Composés Similaires

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with similar compounds such as:

6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and biological activity.

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine: The non-trihydrochloride form of the compound, which has different solubility and stability characteristics

These comparisons highlight the unique features of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, such as its specific functional groups and their impact on its chemical behavior and applications.

Activité Biologique

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, with the molecular formula C11H20Cl3N3O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

- IUPAC Name : 6-methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- Molecular Weight : 316.66 g/mol

- CAS Number : 1713164-07-8

6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride exhibits its biological activity primarily through interactions with various receptors and enzymes. Notably:

- Anti-tubercular Activity : Similar compounds have shown significant inhibitory effects against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 135 to 218 μM, indicating its potential use in treating tuberculosis.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in mood regulation and psychiatric disorders.

Pharmacological Effects

The pharmacological profile of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride includes:

- Antimicrobial Activity : Exhibits activity against various bacterial strains, particularly those resistant to conventional treatments.

- CNS Activity : Potential antidepressant properties have been suggested through its interaction with serotonin transporters and receptors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related analogs.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | Structure | Similar antimicrobial activity but lower CNS effects |

| 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine | - | Less soluble, reduced bioavailability compared to the trihydrochloride form |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Synthesis and Evaluation : Research has demonstrated that derivatives of pyridine and piperidine exhibit significant activity against Mycobacterium tuberculosis, supporting the potential therapeutic applications of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride .

- In vitro Studies : In vitro assays have shown that this compound can effectively inhibit the growth of specific bacterial strains, providing a basis for further development as an antimicrobial agent.

- Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems suggest that it may serve as a candidate for treating mood disorders, although more extensive clinical trials are needed to establish efficacy and safety profiles.

Propriétés

IUPAC Name |

6-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.3ClH/c1-15-11-4-2-3-10(14-11)13-9-5-7-12-8-6-9;;;/h2-4,9,12H,5-8H2,1H3,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXDOGFZUGILMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)NC2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.